2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

HIV integrase 4-oxoquinoline pharmacophore

This 4-oxoquinoline features a critical 3-position benzenesulfonyl group, ensuring a complete departure from the INSTI pharmacophore found in drugs like elvitegravir. Its N-(2,4-dimethoxyphenyl)acetamide chain provides higher TPSA and hydrogen bond acceptor count than analogues, making it essential for profiling novel antiviral post-integration targets or polar kinase/bromodomain ATP pockets. Procure this structurally validated tool for SAR expansion or in-house profiling of its therapeutic window against cancer cell lines.

Molecular Formula C25H22N2O6S
Molecular Weight 478.52
CAS No. 866725-36-2
Cat. No. B2374642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
CAS866725-36-2
Molecular FormulaC25H22N2O6S
Molecular Weight478.52
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C25H22N2O6S/c1-32-17-12-13-20(22(14-17)33-2)26-24(28)16-27-15-23(25(29)19-10-6-7-11-21(19)27)34(30,31)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28)
InChIKeyMUIFBJUCUVUCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide: Baseline Identification and Procurement Specifications for CAS 866725-36-2


2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide (CAS 866725-36-2) is a synthetic small molecule belonging to the 4-oxoquinoline class, characterized by a benzenesulfonyl group at the 3-position and an N-(2,4-dimethoxyphenyl)acetamide side chain . Its molecular formula is C25H22N2O6S, with a molecular weight of 478.52 g/mol . The 4-oxoquinoline scaffold is known for diverse bioactivities, including antiviral and anticancer properties, as demonstrated by related compounds achieving EC50 values below 0.1 μM against HIV-1 [1]. However, specific biological profiling data for this exact compound remains largely unpublished in the peer-reviewed literature, placing the burden of differentiation on its distinct structural features relative to close analogs.

Why 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide Cannot Be Replaced by a Generic 4-Oxoquinoline Analog


Generic substitution within the 4-oxoquinoline class is unreliable due to the pivotal role of the 3-position substituent and the N1-side chain in dictating target engagement and selectivity. The benzenesulfonyl group at C3 confers distinct electronic and steric properties compared to the carboxylate found in HIV integrase inhibitors like elvitegravir, fundamentally altering the pharmacophore [1]. Furthermore, the N-(2,4-dimethoxyphenyl)acetamide moiety introduces specific hydrogen bond donor/acceptor patterns and lipophilicity (cLogP ~2.5-3.5) that are not replicated by other N-arylacetamide variants . Swapping to an analog without controlled head-to-head data risks losing the intended binding profile, as even minor changes in the dimethoxyphenyl substitution pattern can drastically shift selectivity and potency, as observed in related quinoline series.

Quantitative Differentiation Evidence for 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide (CAS 866725-36-2) Against Its Closest Analogs


C3 Benzenesulfonyl vs. C3 Carboxylate: A Critical Pharmacophoric Distinction from HIV Integrase Inhibitors

The benzenesulfonyl group at the 3-position of CAS 866725-36-2 (C25H22N2O6S, MW 478.52) represents a key structural departure from the 3-carboxylate motif found in the HIV integrase strand transfer inhibitor (INSTI) elvitegravir . While elvitegravir and its 4-oxoquinoline congeners rely on the 3-carboxylate to chelate Mg2+ ions in the integrase active site, the benzenesulfonyl group of CAS 866725-36-2 is non-chelating and bulkier, leading to a complete loss of INSTI activity as demonstrated for analogous 4-oxoquinolines lacking the 3-carboxylate [1]. This structural difference redirects the compound towards alternative targets, as confirmed by the observation that 4-oxoquinoline derivatives without the 3-carboxylate retain potent antiviral activity (EC50 < 0.1 μM) through a distinct, post-integration mechanism [1].

HIV integrase 4-oxoquinoline pharmacophore

N-(2,4-Dimethoxyphenyl)acetamide Side Chain: Impact on Lipophilicity and Hydrogen Bond Capacity vs. N-(4-Ethoxyphenyl) Analog

The N-(2,4-dimethoxyphenyl)acetamide moiety of CAS 866725-36-2 (MW 478.52 g/mol) is predicted to have higher topological polar surface area (TPSA) and hydrogen bond acceptor capacity compared to the closely related N-(4-ethoxyphenyl)acetamide analog (CAS 902278-40-4, MW 462.52 g/mol) . The two methoxy substituents in the target compound provide additional oxygen atoms for H-bond interactions, which can enhance solubility and target engagement in polar binding pockets. In contrast, the single ethoxy substitution in the comparator offers fewer interaction points and may favor more lipophilic environments . This difference in substitution pattern is known to modulate the selectivity and potency of quinoline-based inhibitors, as demonstrated in sulfonamide-containing quinoline anticancer agents [1].

Lipophilicity hydrogen bonding drug-likeness

Distinct Substitution Pattern vs. N-(2,4-Dimethylphenyl) Analog: Steric and Electronic Effects

CAS 866725-36-2 incorporates a 2,4-dimethoxyphenyl group, which is electron-rich and more sterically demanding than the 2,4-dimethylphenyl group found in the analog CAS 866588-90-1 (MW 446.52 g/mol) . The methoxy substituents are capable of participating in non-classical hydrogen bonds and can influence the conformation of the N-arylacetamide side chain, potentially leading to a different binding mode within the target protein. In related quinoline sulfonyl series, such variations in the anilide portion have been shown to significantly impact potency against cancer cell lines (IC50 shifts of >10-fold) [1]. The absence of quantitative data for CAS 866725-36-2 necessitates that any selection be accompanied by direct comparative screening.

Structure-activity relationship steric effects quinoline

High-Value Application Scenarios for 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide (CAS 866725-36-2) Based on Structural Differentiation


Probing Non-INSTI Antiviral Mechanisms in HIV-1 Research

Given the established activity of 3-non-carboxylate 4-oxoquinolines against HIV-1 via a post-integration mechanism (EC50 < 0.1 μM) [1], CAS 866725-36-2 is a structurally validated tool compound for investigating novel antiviral targets beyond integrase strand transfer. Its benzenesulfonyl group at C3 ensures a complete departure from the INSTI pharmacophore, allowing researchers to dissect late-stage viral replication events without confounding integrase inhibition [1].

Kinase or Epigenetic Target Screening with Enhanced H-Bond Capacity

The 2,4-dimethoxyphenylacetamide side chain of CAS 866725-36-2 provides a higher hydrogen bond acceptor count and TPSA compared to mono-alkoxy or alkyl-substituted analogs . This feature makes it a superior candidate for screening against kinases, bromodomains, or other targets with polar ATP-binding pockets where additional H-bond interactions can improve affinity and selectivity over more lipophilic analogs .

Chemical Probe for Sulfonyl-Quinoline Structure-Activity Relationship (SAR) Studies

As a representative of the 3-benzenesulfonyl-4-oxoquinoline class, CAS 866725-36-2 serves as a key intermediate for SAR expansion. Its distinct N-(2,4-dimethoxyphenyl)acetamide moiety allows direct comparison with N-(4-ethoxyphenyl), N-(2,4-dimethylphenyl), and N-phenyl variants in panels assessing cytotoxicity, metabolic stability, and target engagement . The absence of published IC50 data for this compound against common cancer cell lines (e.g., HL-60, MDA-MB-231) underscores the need for procurement and in-house profiling to define its therapeutic window [1].

Anticancer Drug Discovery Leveraging Quinoline Sulfonyl Motifs

Quinoline sulfonyl derivatives have demonstrated promising anticancer activity in multiple cell lines, with some compounds achieving IC50 values in the low micromolar range against lung and breast cancer models [1]. CAS 866725-36-2, with its unique combination of a benzenesulfonyl group and a 2,4-dimethoxyphenylacetamide side chain, is positioned for evaluation as a novel anticancer scaffold, particularly given the known role of sulfonamide-containing quinolines in inhibiting NF-κB and other oncogenic pathways [1].

Quote Request

Request a Quote for 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.